molecular formula C9H12N2 B064645 Cyclopropyl-pyridin-4-ylmethyl-amine CAS No. 193153-60-5

Cyclopropyl-pyridin-4-ylmethyl-amine

Cat. No. B064645
M. Wt: 148.2 g/mol
InChI Key: FKVLLYTWAGEYSO-UHFFFAOYSA-N
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Description

Cyclopropyl-pyridin-4-ylmethyl-amine is a structural motif found in many bioactive molecules and synthetic intermediates. Its synthesis, molecular structure analysis, and reactivity have been the subject of various studies due to its potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of pyrrolidines, including structures related to cyclopropyl-pyridin-4-ylmethyl-amine, has been demonstrated through diastereoselective and regioselective methods. For instance, the Yb(OTf)3 catalyzed three-component reaction involving aldehydes, amines, and 1,1-cyclopropanediesters produces pyrrolidines with significant diastereoselectivity (Carson & Kerr, 2005). Additionally, asymmetric 1,3-dipolar cycloaddition has been employed for the synthesis of various bioactive molecules starting from similar precursors (Kotian et al., 2005).

Molecular Structure Analysis

Structural elucidation of compounds containing the cyclopropyl-pyridin-4-ylmethyl-amine moiety often employs analytical and spectral studies, including X-ray crystallography for precise molecular geometry determination. For example, the study by Banothu et al. (2015) on polysubstituted cyclopropane derivatives showcases the utility of single crystal X-ray analysis in confirming the structures of complex organic compounds (Banothu, Basavoju, & Bavantula, 2015).

Chemical Reactions and Properties

Cyclopropyl-pyridin-4-ylmethyl-amine derivatives participate in diverse chemical reactions, highlighting their versatility. For instance, their involvement in Pd-catalyzed amination reactions illustrates the functional group's reactivity towards nucleophilic substitution, enabling the synthesis of a broad range of products (Garlapati et al., 2012).

Scientific Research Applications

Application in Non-linear Optics

  • Summary of the Application : Pyridin-4-ylmethyl-amine and its derivatives are used in the development of materials with nonlinear optical properties. These materials are of great interest for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors .
  • Methods of Application : The molecules are incorporated into a layered structure of zirconium 4-sulfophenylphosphonate. The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods and compared with the presented experimental results .
  • Results or Outcomes : The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers. The dipole moments of the guests in the final models were calculated to illustrate the potential use of these materials in non-linear optics .

Application in Drug Design

  • Summary of the Application : Piperidine derivatives, which include pyridin-4-ylmethyl-amine, play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Methods of Application : The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
  • Results or Outcomes : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Application in Nonlinear Optics

  • Summary of the Application : Pyridin-4-ylmethyl-amine and its derivatives, such as 3-methyl-N-(pyridin-4-yl)pyridin-4-amine (AMe), and 3-nitro-N-(pyridin-4-yl)pyridin-4-amine (ANO2), are used in the development of materials with nonlinear optical properties. These materials are of great interest for optical signal processing applications .
  • Methods of Application : The molecules are incorporated into a layered structure of zirconium 4-sulfophenylphosphonate. The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods .
  • Results or Outcomes : The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers. The dipole moments of the guests in the final models were calculated to illustrate the potential use of these materials in non-linear optics .

Application in Anticancer Drug Design

  • Summary of the Application : Pyridine-containing compounds have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer .
  • Methods of Application : The synthesis of pyridine derivatives involves intra- and intermolecular reactions leading to the formation of various pyridine derivatives .
  • Results or Outcomes : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Application in Nonlinear Optics

  • Summary of the Application : Pyridin-4-ylmethyl-amine and its derivatives, such as 3-methyl-N-(pyridin-4-yl)pyridin-4-amine (AMe), and 3-nitro-N-(pyridin-4-yl)pyridin-4-amine (ANO2), are used in the development of materials with nonlinear optical properties. These materials are of great interest for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators and deflectors .
  • Methods of Application : The molecules are incorporated into a layered structure of zirconium 4-sulfophenylphosphonate. The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods .
  • Results or Outcomes : The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers. The dipole moments of the guests in the final models were calculated to illustrate the potential use of these materials in non-linear optics .

Application in Anticancer Drug Design

  • Summary of the Application : Pyridine-containing compounds have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer .
  • Methods of Application : The synthesis of pyridine derivatives involves intra- and intermolecular reactions leading to the formation of various pyridine derivatives .
  • Results or Outcomes : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Safety And Hazards

The safety data sheet for Cyclopropyl-pyridin-4-ylmethyl-amine indicates that it is intended for research and development use only, under direct supervision .

Future Directions

While specific future directions for Cyclopropyl-pyridin-4-ylmethyl-amine are not provided in the search results, there is a general trend in synthetic chemistry towards the development of new molecules and materials to support better life welfare . This could potentially include new derivatives or applications of Cyclopropyl-pyridin-4-ylmethyl-amine.

properties

IUPAC Name

N-(pyridin-4-ylmethyl)cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-2-9(1)11-7-8-3-5-10-6-4-8/h3-6,9,11H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVLLYTWAGEYSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360124
Record name Cyclopropyl-pyridin-4-ylmethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl-pyridin-4-ylmethyl-amine

CAS RN

193153-60-5
Record name Cyclopropyl-pyridin-4-ylmethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Cyclopropylamine (69 μL, 0.99 mmol) in ethanol (1 mL) was mixed with 4-pyridinecarbaldehyde (86 μL, 0.99 mmol) at room temperature and refluxed at 90° C. for 2 hours. After completion of the reaction, the ethanol was evaporated azeotropically. The resulting reaction product in methanol (1 mL) was mixed with sodium borohydride (204 mg, 5.40 mmol) under cooling with ice and stirred at room temperature for 24 hours. After completion of the reaction, the reaction solution was mixed with ethyl acetate, and the organic layer was washed with saturated aqueous ammonium chloride, dried over anhydrous sodium sulfate and evaporated under reduced pressure to give the desired product (185 mg, quant.).
Quantity
69 μL
Type
reactant
Reaction Step One
Quantity
86 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
204 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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